Acetylferrocene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Ferrocene derivatives find considerable applications in the field of material science .

- They are used as building blocks in various important compounds .

- The outcomes of these applications also vary, but generally involve the creation of new materials with unique properties .

- Ferrocene and its derivatives have applications in biochemistry and bioorganometallic chemistry .

- They have been considered as biologically active compounds .

- Some naphthoylferrocene derivatives express anticancer activity .

Material Science

Biochemistry and Bioorganometallic Chemistry

Asymmetric Catalysis

Electrochemical Applications

- Acetylferrocene can be used as a precursor to synthesize 1-ferrocenylethanol by reduction in the presence of sodium borohydride .

- Its ferrocenyl derivative has wide applications to biological and medical fields .

- For example, it can be used in the synthesis of ferrocene-modified beta-lactam because of its physiological activity of anti-malarial, anti-tumor, bactericidal, anti-inflammatory, treatment of anemia, inhibition of enzymatic activity and so on .

Synthesis of 1-Ferrocenylethanol

Biological and Medical Fields

- Acetylferrocene can be converted to many derivatives .

- For example, it can be reduced to the chiral alcohol (C5H5)Fe(C5H4CH(OH)Me) and used as a precursor to vinylferrocene .

- The oxidized derivative, acetyl ferrocenium, is used as a 1e-oxidant in the research laboratory .

Preparation of Other Derivatives

Organometallic Chemistry

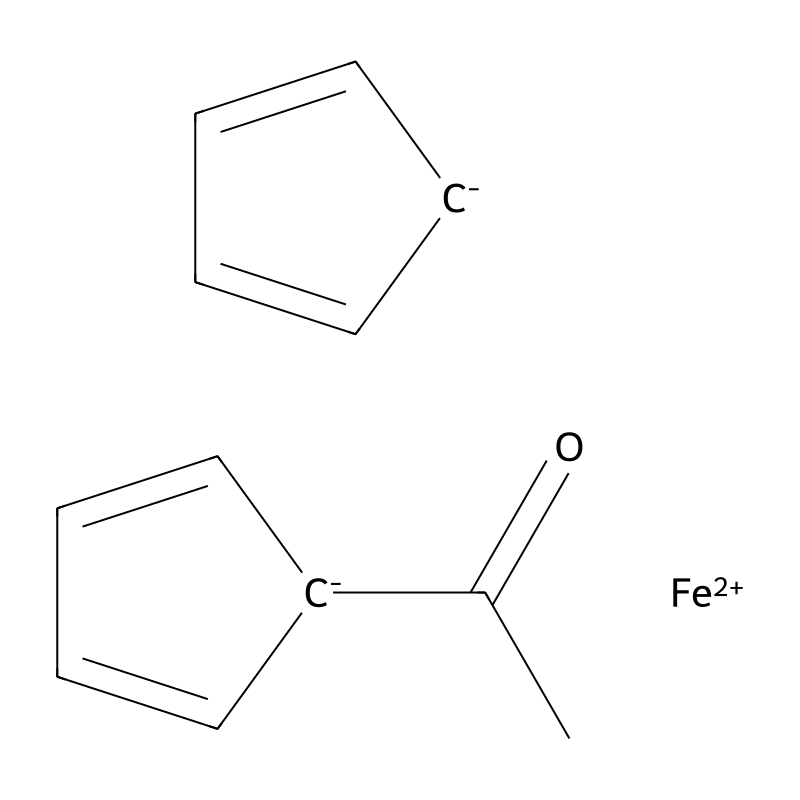

Acetylferrocene is an organometallic compound characterized by the presence of an acetyl group attached to the ferrocene structure, which consists of a central iron atom sandwiched between two cyclopentadienyl rings. The molecular formula for acetylferrocene is , and it exhibits unique properties due to the combination of the ferrocene's stability and the reactivity of the acetyl group. Acetylferrocene appears as orange needle-like crystals and has a melting point ranging from 85°C to 86°C .

While extensive data on specific hazards is limited, some general safety precautions are recommended when handling acetylferrocene:

- Wear gloves and safety glasses when handling the compound.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper laboratory procedures for organometallic compounds.

Acetylferrocene is primarily synthesized through Friedel-Crafts acylation, where ferrocene reacts with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (such as phosphoric acid or aluminum chloride). The reaction mechanism involves the formation of an acylium ion, which then attacks the aromatic cyclopentadienyl ring, resulting in the substitution of a hydrogen atom by the acetyl group .

The general reaction can be represented as follows:

The synthesis of acetylferrocene typically involves:

- Friedel-Crafts Acylation:

- Reagents: Ferrocene, acetic anhydride (or acetyl chloride), and a Lewis acid catalyst (phosphoric acid or aluminum chloride).

- Procedure: The reaction is conducted under controlled conditions (temperature and time) to favor monoacetylation, which can be monitored using thin-layer chromatography. The product is then purified via column chromatography .

- Alternative Methods:

Acetylferrocene finds applications in various fields including:

- Catalysis: It can serve as a catalyst or precursor in organic synthesis.

- Material Science: Due to its unique electronic properties, it is investigated for use in electronic devices.

- Medicinal Chemistry: Potential applications in drug development due to its biological activity.

Interaction studies involving acetylferrocene focus on its reactivity with various nucleophiles and electrophiles. The unique electronic structure allows for selective reactions that can be exploited in synthetic chemistry. Research indicates that modifications to the ferrocene structure can alter its reactivity and interaction patterns, making it a versatile compound for further exploration .

Acetylferrocene shares structural similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| Ferrocene | Parent compound; stable p-complex | |

| Diacetylferrocene | Contains two acetyl groups; less common | |

| Benzoylferrocene | Contains a benzoyl group; different electronic properties | |

| Acetylcobalamin | Vitamin B12 derivative; biological significance |

Acetylferrocene's unique characteristics stem from its balance of stability and reactivity, making it distinct among similar compounds.

Organometallic Framework Analysis

Acetylferrocene exhibits the fundamental molecular formula Carbon 12 Hydrogen 12 Iron Oxygen, with a precise molecular weight of 228.07 grams per mole [1] [2] [3]. The compound consists of a ferrocene core structure featuring an iron atom sandwiched between two cyclopentadienyl rings, with one ring bearing an acetyl substituent Carbon Oxygen Carbon Hydrogen 3 [1]. This organometallic framework demonstrates the characteristic eta-5 bonding mode between the iron center and the cyclopentadienyl ligands [1].

The structural arrangement exhibits an eclipsed conformation of the cyclopentadienyl rings, with crystallographic analysis revealing a tilt angle of 179.28 degrees and a specific eclipsed arrangement parameter of 8.21 degrees [4]. The acetyl group attachment occurs through substitution on one of the cyclopentadienyl rings, creating an asymmetric structure while maintaining the characteristic sandwich architecture of ferrocene compounds [1].

Crystallographic Data Interpretation

Comprehensive crystallographic investigations have revealed detailed structural parameters for acetylferrocene derivatives. Analysis of 2-acetylferrocen-1-yl boronic acid, a closely related compound, demonstrates crystallization in the centrosymmetric space group P21/n with specific unit cell dimensions: a = 7.7627 Ångströms, b = 11.7335 Ångströms, c = 12.7969 Ångströms, and β = 98.527 degrees [4]. The unit cell volume measures 1152.70 cubic Ångströms with Z = 4, indicating four formula units per unit cell [4].

Earlier crystallographic studies of acetylferrocene itself revealed the compound crystallizes in space group P21/c with cell dimensions a = 1.8807 nanometers, b = 0.5786 nanometers, c = 2.0557 nanometers, β = 116.86 degrees, and Z = 8 [5]. These parameters indicate the presence of two acetylferrocene molecules in the asymmetric unit, providing insights into the molecular packing characteristics and intermolecular interactions within the crystal lattice [5].

Physical Property Profiling

Thermal Stability and Phase Transitions

The thermal behavior of acetylferrocene demonstrates remarkable stability characteristics with a well-defined melting point range of 81-83 degrees Celsius [3] [6] [7]. The compound exhibits a boiling point of 160-163 degrees Celsius under reduced pressure conditions of 3.0004 millimeters of mercury [3] [6] [7]. These thermal properties indicate substantial stability under ambient conditions while allowing for controlled processing at elevated temperatures.

Nuclear magnetic resonance studies conducted at variable temperatures from approximately 80 Kelvin up to the melting point at 359 Kelvin revealed activation energies of 21 and 24 kilojoules per mole for cyclopentadienyl ring reorientations, indicating restricted rotational motion in the crystalline state [8]. The methyl groups of the acetyl substituent exhibit lower activation energies of approximately 4 kilojoules per mole for Carbon 3 reorientation, suggesting relatively free rotation of these groups [8].

Critical point measurements have established the critical temperature at 3280.00 kilopascals for related ferrocene derivatives [9]. The compound demonstrates thermal decomposition at temperatures approaching critical conditions, necessitating specialized measurement techniques with residence times ranging from 0.03 to 1.0 milliseconds to minimize degradation during analysis [10].

Solubility and Crystallinity

Acetylferrocene exhibits characteristic solubility patterns that reflect its organometallic nature. The compound demonstrates insolubility in water but shows good solubility in organic solvents including dichloromethane, chloroform, and various ethers [1] [3] [6]. This solubility profile facilitates purification through conventional organic synthetic techniques and enables spectroscopic characterization in appropriate solvent systems.

The compound crystallizes as orange needle-like crystalline powder with a density exceeding 1 gram per cubic centimeter at 20 degrees Celsius [3] [7]. Vapor pressure measurements indicate 1.77 millimeters of mercury at 25 degrees Celsius, demonstrating moderate volatility that enables sublimation-based purification techniques [6] [7]. The refractive index of 1.502 provides additional physical characterization data for identification purposes [6] [7].

Solubility studies in supercritical carbon dioxide have revealed interesting pressure-dependent behavior. While ferrocene shows greater solubility at lower pressures, acetylferrocene demonstrates enhanced solubility at higher pressures in supercritical carbon dioxide systems [11]. This behavior suggests potential applications in supercritical fluid extraction and processing technologies.

Spectroscopic Identification

Nuclear Magnetic Resonance Signatures

Proton nuclear magnetic resonance spectroscopy provides definitive identification of acetylferrocene through characteristic chemical shift patterns. The spectrum exhibits four distinct signal groups: a singlet at 2.4 parts per million corresponding to the three protons of the acetyl methyl group, signals at 4.2 parts per million representing the five magnetically equivalent protons of the unsubstituted cyclopentadienyl ring, and two multiplets at 4.5 and 4.8 parts per million arising from the four protons on the substituted cyclopentadienyl ring [12] [13] [14].

The downfield signal at 4.8 parts per million specifically corresponds to two protons adjacent to the acetyl group, while the signal at 4.5 parts per million represents the remaining two protons on the substituted ring [13]. Integration ratios of 2:2:5:3 for these signals provide quantitative confirmation of the structural assignment [14]. These chemical shifts reflect the deshielding effects of the acetyl group and the aromatic character of the cyclopentadienyl rings [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals additional structural details with the acetyl carbonyl carbon appearing at 208.1 parts per million, the methyl carbon at 28.1 parts per million, and various cyclopentadienyl carbons in the range of 71.1 to 81.8 parts per million [4] [13]. The terminal carbon of the acetyl group specifically resonates at 27.1 parts per million, providing unambiguous identification of the substituent [13].

Infrared and Ultraviolet-Visible Spectral Features

Infrared spectroscopy provides characteristic absorption bands that enable functional group identification and structural confirmation. The carbonyl stretching vibration appears as a strong absorption around 1700 wavenumbers per centimeter, with specific values varying depending on the solvent environment [15] [16]. Detailed studies have shown carbonyl frequencies ranging from approximately 1654 to 1685 wavenumbers per centimeter, with solvent effects causing shifts interpreted through reaction field models [16].

The Carbon-Hydrogen stretching region between 3000-2800 wavenumbers per centimeter exhibits multiple absorption bands corresponding to the cyclopentadienyl and methyl group vibrations [15]. Additional characteristic absorptions include cyclopentadienyl ring vibrations in the fingerprint region and Iron-cyclopentadienyl stretching modes at lower frequencies [15]. Comprehensive infrared data shows specific absorptions at 3357, 2925, 2855, 1685, 1654, 1647, 1636, 1618, 1578, 1559, 1522, 1507, and 1457 wavenumbers per centimeter [4].

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the ferrocene chromophore system. The compound exhibits absorption bands in the range of 288-300 nanometers and 352-362 nanometers, with ferrocene itself showing a characteristic absorption at 442 nanometers with a molar extinction coefficient of 96 per mole per centimeter [17] [18]. The acetyl substitution causes bathochromic shifts and intensity enhancements compared to unsubstituted ferrocene, with the band intensity increasing by 20-50 times in isooctane and an additional 10-20 percent in methanol solution [17].

Catalyst Systems and Reaction Optimization

The synthesis of acetylferrocene through Friedel-Crafts acylation represents one of the most fundamental organometallic transformations in synthetic chemistry. Traditional catalytic systems have evolved significantly, with phosphoric acid emerging as the preferred catalyst due to its mild reaction conditions compared to conventional Lewis acids [1] [2]. The standard protocol employs 85% phosphoric acid as the catalytic system, operating at temperatures between 65-80°C for reaction periods of 30-45 minutes [3] [4]. This approach achieves yields ranging from 60-80%, making it suitable for educational and research applications [1] [5].

Recent optimization studies have demonstrated that zinc-mediated catalytic systems provide superior performance under solvent-free conditions [6]. These systems achieve yields of 85-95% with significantly reduced reaction times of 15-30 minutes at room temperature [6]. The zinc metal activation operates through coordination of the carbonyl group of the acyl chloride to the zinc center, enhancing the leaving ability of the chloride ion and facilitating acylium ion formation [6].

Response surface methodology has been applied to optimize acetylferrocene synthesis using zinc oxide as the catalyst [7] [8]. The optimized conditions identified through this systematic approach include a temperature of 273.15 K, with stoichiometric ratios of nferrocene : nacetylchloride : nZnO = 1.0 : 1.0 : 1.0, achieving yields of 86.72% within 40 minutes [8]. These conditions represent a significant improvement over traditional methods in terms of both efficiency and environmental considerations.

Alternative catalytic approaches include the use of trifluoroacetic anhydride in conjunction with alumina as a solid support [9] [10]. This method provides selective monoacylation with yields ranging from 80-95% and operates under environmentally benign conditions by eliminating the need for toxic Lewis acids such as aluminum trichloride [9]. The reaction proceeds through in situ generation of the acylating agent, avoiding the separate synthesis and handling of acyl chlorides [10].

Acylium Ion Intermediate Formation

The mechanistic pathway for acetylferrocene synthesis involves the formation of acylium ion intermediates through the interaction of acetic anhydride with the catalytic system [2] [11]. In the phosphoric acid-catalyzed system, the initial step involves protonation of acetic anhydride by phosphoric acid, followed by cleavage of the carbon-oxygen bond to generate the acylium ion electrophile [11] [12]. The acylium ion exhibits resonance stabilization with the dominant structure being the linear form where the carbon-oxygen triple bond character is maximized [13].

The mechanistic sequence proceeds through electrophilic aromatic substitution of the ferrocene substrate [14] [11]. The highly electron-rich cyclopentadienyl rings in ferrocene, which satisfy Hückel's rule with their planar, cyclic, and conjugated structure containing 4n+2 electrons, readily undergo electrophilic attack [2] [15]. The π-electrons of the ferrocene ring attack the acylium ion electrophile, forming a sigma complex intermediate [14] [11].

Restoration of aromaticity occurs through deprotonation of the sigma complex by the conjugate base phosphate ion [14] [11]. This deprotonation step is crucial for maintaining the aromatic character of the cyclopentadienyl ring system and represents the final step in the substitution mechanism [11]. The acyl group acts as a deactivating substituent, preventing further acylation of the same ring and directing subsequent reactions to the unsubstituted cyclopentadienyl ring [2] [5].

Density functional theory calculations have revealed that the rate-determining barriers for mono- and disubstitution reactions are remarkably similar, at 19.28 and 20.09 kcal/mol respectively [8] [16]. This finding explains the formation of both monoacetylferrocene and diacetylferrocene under similar reaction conditions [8]. Transition state theory analysis indicates that selectivity for monoacetylferrocene is favored at temperatures below 273.15 K, while diacetylferrocene formation predominates above 298.15 K [8] [16].

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as an environmentally friendly approach for acetylferrocene preparation, offering significant advantages in terms of reaction time and energy efficiency [17] [18]. The ferrocene nucleus demonstrates exceptional microwave absorption properties due to its metallic iron center, making it particularly suitable for microwave-mediated transformations [19]. This enhanced microwave absorption facilitates rapid heating from the molecular interior, resulting in accelerated reaction kinetics compared to conventional heating methods [17].

Studies comparing microwave irradiation with conventional heating have demonstrated substantial improvements in reaction efficiency [18] [20]. When using acetylferrocene as a starting material for further derivatization, microwave-assisted reactions completed within 1-5 minutes compared to 10-40 hours required under conventional thermal conditions [18]. The microwave methodology achieved comparable or superior yields while dramatically reducing energy consumption and processing time [18] [21].

The mechanism of microwave enhancement involves efficient absorption of electromagnetic radiation by the ferrocene nucleus, leading to selective heating of the organometallic substrate [19]. This selective heating creates favorable reaction conditions without overheating the entire reaction medium [19]. Optimization studies have shown that microwave power settings of 100-300 W provide optimal results, with higher power levels leading to enhanced conversion rates for acetylferrocene derivatives [19].

Solvent selection plays a critical role in microwave-assisted synthesis, with low dielectric loss solvents such as chloroform being preferred to prevent overheating and hot spot formation [20]. The combination of microwave irradiation with appropriate solvent systems enables the preparation of acetylferrocene under mild conditions while maintaining high product purity [20].

Solvent-Free Approaches

Solvent-free synthesis methodologies represent a significant advancement in green chemistry applications for acetylferrocene preparation [6] [9]. These approaches eliminate the environmental impact associated with organic solvent use while often providing superior reaction efficiency and product yields [6]. Zinc-mediated solvent-free acylation has been particularly successful, achieving yields of 85-95% with reaction times of 15-30 minutes at room temperature [6].

The mechanism of solvent-free acylation involves direct interaction between the solid reactants, facilitated by mechanical mixing or grinding [6]. In zinc-mediated systems, the metal surface provides activation sites for both the acylating agent and the ferrocene substrate, promoting efficient contact between reactants [6]. This heterogeneous catalysis approach eliminates mass transfer limitations associated with solution-phase reactions [6].

Mechanochemical synthesis using simple laboratory glassware has been demonstrated for ferrocene-containing cage compounds, with applications extending to acetylferrocene derivatives [22]. This approach involves grinding reactants using a glass rod in a reaction tube, achieving quantitative conversions within minutes without solvent use [22]. The method proves particularly effective for ferrocene substrates due to their favorable solid-state reactivity properties [22].

Solid-phase synthesis using alumina support has been optimized for acetylferrocene preparation using trifluoroacetic anhydride as the acylating agent [9] [10]. This approach involves adsorbing ferrocene onto activated acidic alumina, followed by treatment with carboxylic acids and trifluoroacetic anhydride [10]. The reaction proceeds efficiently at room temperature with excellent selectivity for monoacylated products [9] [10].

Purification and Isolation Techniques

Column Chromatography Refinement

Column chromatography represents the most widely employed technique for acetylferrocene purification, taking advantage of the significant polarity differences between ferrocene and its acetylated derivative [23] [24]. The separation relies on the differential interaction strengths of these compounds with silica gel or alumina stationary phases [25] [23]. Ferrocene, being nonpolar due to its symmetric structure, exhibits minimal interaction with the polar stationary phase and elutes first using nonpolar solvents [25] [24].

The standard chromatographic protocol employs silica gel as the stationary phase with a graduated solvent system beginning with petroleum ether or hexanes [26] [24]. Ferrocene appears as a bright yellow band that moves rapidly through the column and is collected in early fractions [23] [24]. The mobile phase is then changed to a more polar mixture, typically ethyl acetate in petroleum ether (10-20%) or hexanes/diethyl ether (1:1), to elute acetylferrocene [13] [24].

Acetylferrocene, possessing increased polarity due to its acetyl functional group, interacts more strongly with the silica gel surface and requires more polar eluents for mobilization [25] [23]. It appears as an orange to orange-red band in the column and is collected in later fractions [27] [24]. The distinct color differences between ferrocene (yellow) and acetylferrocene (orange) provide visual confirmation of successful separation [28] [27].

Optimization studies have established that silica gel quantities of 20-30 times the mass of the crude sample provide optimal separation efficiency [29] [30]. Column height should be approximately 10 cm of silica gel, with wider columns preferred over longer ones for larger-scale separations [29]. The slurry packing method ensures uniform column preparation and minimizes channeling effects that could compromise separation quality [26].

Retention factor (Rf) values serve as quantitative measures of separation efficiency, with ferrocene typically exhibiting Rf values of 0.70-0.79 and acetylferrocene showing Rf values of 0.25-0.31 in ethyl acetate/petroleum ether systems [13] [27]. These significant differences in retention behavior ensure reliable separation even when starting with crude reaction mixtures containing both compounds [27] [31].

Recrystallization Strategies

Recrystallization serves as a complementary purification technique for acetylferrocene, particularly effective for removing trace impurities remaining after column chromatography [32] [33]. The selection of appropriate recrystallization solvents depends on achieving optimal solubility differences between hot and cold conditions [32]. Acetylferrocene demonstrates suitable recrystallization behavior in various solvent systems, with ethanol, methanol, and hexane being commonly employed [34] [35].

The recrystallization process begins with dissolving the crude acetylferrocene in the minimum quantity of hot solvent required for complete dissolution [32]. Slow cooling to room temperature followed by ice bath treatment promotes formation of well-formed crystals with improved purity [32] [35]. The controlled cooling rate is critical, as rapid cooling favors small crystal formation while slow cooling promotes larger, higher-purity crystals [32].

Optimized recrystallization protocols specify heating the solvent to boiling temperature before gradual addition to the solid sample [32]. The solution should be filtered while hot to remove any insoluble impurities, with crystal formation induced by controlled cooling [32]. If crystallization does not occur spontaneously, seeding with a small crystal of pure acetylferrocene or gentle scratching of the container walls can initiate nucleation [32].

The quality of recrystallized acetylferrocene is assessed through melting point determination, with pure material exhibiting sharp melting points of 81-85°C [33] [31]. Impure samples typically show depressed and broadened melting ranges, providing a qualitative measure of purification success [33]. Multiple recrystallization cycles may be necessary to achieve optimal purity, particularly for samples containing significant quantities of diacetylferrocene or other byproducts [35].

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Dates

2: Zhang J, Liu WY, Zhang X. [Study of the characterization of beta-cyclodextrin-acetylferrocene-thiosemicarbazone inclusion complex and micro-environmental effects]. Guang Pu Xue Yu Guang Pu Fen Xi. 2005 Oct;25(10):1568-72. Chinese. PubMed PMID: 16395884.

3: Alvarado YJ, Peña-Suárez JL, Cubillán N, Labarca PH, Caldera-Luzardo JA, López-Linares F. Influence of the dielectric medium on the carbonyl infrared absorption peak of acetylferrocene. Molecules. 2005 Feb 28;10(2):457-74. PubMed PMID: 18007317.

4: Leung HW, Hallesy DW, Shott LD, Murray FJ, Paustenbach DJ. Toxicological evaluation of substituted dicyclopentadienyliron (ferrocene) compounds. Toxicol Lett. 1987 Sep;38(1-2):103-8. PubMed PMID: 3629622.

5: Bertau M, Jörg G. Saccharides as efficacious solubilisers for highly lipophilic compounds in aqueous media. Bioorg Med Chem. 2004 Jun 1;12(11):2973-83. PubMed PMID: 15142556.

6: Vashisht Gopal YN, Jayaraju D, Kondapi AK. Topoisomerase II poisoning and antineoplastic action by DNA-nonbinding diacetyl and dicarboxaldoxime derivatives of ferrocene. Arch Biochem Biophys. 2000 Apr 1;376(1):229-35. PubMed PMID: 10729210.